molecular formula C18H12ClN3OS2 B2642045 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895022-13-6

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2642045
CAS No.: 895022-13-6
M. Wt: 385.88
InChI Key: VFMUDMBXDAOAIB-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H12ClN3OS2 and its molecular weight is 385.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound that has been investigated for its potential in synthesizing various heterocyclic compounds. The compound's structural versatility allows it to participate in reactions leading to the formation of different derivatives, which could be of interest in developing new materials or drugs.

For instance, research on related thiophene derivatives has shown their utility in creating thieno[2,3-d]pyrimidine derivatives through reactions with formamide, phenyl isothiocyanate, and other reagents. Such derivatives are significant in medicinal chemistry and materials science due to their unique chemical properties (F. M. Abdelrazek, A. Mohamed, A. N. Elsayed, 2008).

Additionally, the structural manipulation of thiophene-based compounds to yield substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones has been explored. These compounds have potential applications in developing new chemical entities with desired biological or physical properties (M. Sedlák, Pavel Drabina, Václav Lánský, J. Svoboda, 2008).

Potential Biological Activity

Thiophene derivatives have been extensively studied for their biological activities. The synthesis of new 1,2,3,4‐tetrahydropyrimidine‐2‐thione and their derivatives, based on thiophene carboxamide intermediates, indicates potential applications in developing new therapeutic agents. These compounds could serve as a foundation for the synthesis of molecules with antibacterial, antifungal, or anticancer activities (A. Fadda, S. Bondock, A. Khalil, E. Tawfik, 2013).

Another study focused on a novel thiourea derivative, including thiophene-2-carboxamide, which was explored for its thermal, electrochemical behavior, and biological activities, including antioxidant and antitumor properties. This highlights the compound's potential in contributing to the development of new drugs with enhanced efficacy and safety profiles (T. Yeşilkaynak, Harun Muslu, C. Özpınar, F. Emen, R. E. Demirdöğen, N. Külcü, 2017).

Antimicrobial and Anticancer Investigations

The synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives based on thiophene-2-carboxamide and their evaluation for anticancer activity demonstrates the compound's relevance in drug discovery, particularly in searching for novel anticancer agents (A. Atta, E. Abdel‐Latif, 2021).

Moreover, the preparation of thiophene-substituted carbamates, ureas, semicarbazides, and pyrazoles and their assessment for antimicrobial and analgesic activities further showcase the compound's potential in developing new therapeutic agents with diverse pharmacological properties (T. S. Kumara, K. Mahadevan, H. N. Harishkumar, B. Padmashali, G. Naganagowda, 2009).

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS2/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMUDMBXDAOAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.